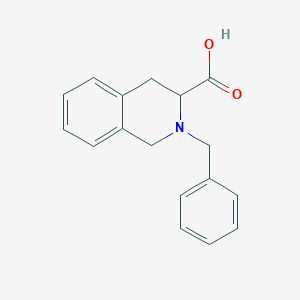

1-Bencil-1,2,3,4-tetrahidroquinoxalina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives can be achieved through different methods. One approach involves the Ruthenium-Catalyzed Dehydrogenative β-Benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes, which provides an efficient and green method to access β-benzylated quinolines . Another method is the organocatalytic enantioselective Pictet-Spengler reaction, which has been used to synthesize biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids with high enantioselectivity . Additionally, the inter- and intramolecular Mitsunobu reaction has been employed to synthesize substituted 1,2,3,4-tetrahydroquinoxalines .

Molecular Structure Analysis

The molecular structure of 1-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives can be complex and diverse. The metal complexation study of chiral 1,2,3,4-tetrahydroquinoxaline derivatives synthesized via the Mitsunobu reaction has been investigated, revealing insights into the binding properties of metals with these macrocycles . The crystal structure of related compounds, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinones, has been determined, showing the absence of intramolecular hydrogen bonding in these molecules .

Chemical Reactions Analysis

The chemical reactivity of 1-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives can be explored through various reactions. For instance, the dual nucleophilic aromatic substitution (SNAr) reaction has been used for the one-pot synthesis of substituted 1,2,3,4-tetrahydroquinoxalines . Moreover, the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline hydrazones and their subsequent intramolecular cyclocondensation to form flavazoles demonstrates the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-1,2,3,4-tetrahydroquinoxaline derivatives are influenced by their molecular structure. The electrochemical properties of related compounds, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinones, have been studied, showing that these properties are sensitive to protonation and the nature of substituents on the nitrogen atom . The antimicrobial activity of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives synthesized from 1,2,3,4-tetrahydroisoquinoline has also been evaluated, indicating potential applications in the pharmaceutical industry .

Aplicaciones Científicas De Investigación

Síntesis de Alcaloides

“1-Bencil-1,2,3,4-tetrahidroquinoxalina” se puede utilizar en la síntesis de alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Son producidos por una gran variedad de organismos, incluyendo bacterias, hongos, plantas y animales, y forman parte del grupo de productos naturales (también llamados metabolitos secundarios).

Reacciones de Ciclización

Este compuesto puede participar en reacciones de ciclización . La ciclización es un proceso en el que una molécula se transforma de un compuesto lineal o acíclico a uno cíclico. Este proceso es una parte fundamental de la química orgánica y se utiliza en la síntesis de muchos productos químicos importantes.

Procesos de Hidrogenación

“this compound” se puede utilizar en procesos de hidrogenación . La hidrogenación es una reacción química entre el hidrógeno molecular (H2) y otro compuesto o elemento, generalmente en presencia de un catalizador. El proceso se emplea comúnmente para reducir o saturar compuestos orgánicos.

Reacciones de Yodación

Este compuesto se puede utilizar en reacciones de yodación . La yodación es un proceso en el que se introduce un átomo de yodo en una entidad molecular. Es un método común utilizado en química orgánica para modificar la estructura de las moléculas.

Reacción de Intercambio Yodo-Magnesio

“this compound” se puede utilizar en reacciones de intercambio yodo-magnesio . Este es un tipo de reacción organometálica en la que un compuesto organoyodo se trata con un compuesto organomagnesio, lo que lleva al intercambio del yodo y el magnesio.

Química Medicinal

Las tetrahidroquinoxalinas han recibido una atención creciente desde el punto de vista de la química medicinal . Se utilizan para la construcción de análogos conformacionalmente restringidos de péptidos biológicamente activos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating motor control and reward-driven behavior.

Mode of Action

1-Benzyl-1,2,3,4-tetrahydroquinoxaline interacts with these dopaminergic neurons, causing a significant decrease in the concentration of dopamine . It also affects the levels of pro-apoptotic protein Bax and anti-apoptotic protein Bcl-xl, thereby inducing cell death via apoptosis .

Biochemical Pathways

1-Benzyl-1,2,3,4-tetrahydroquinoxaline affects the dopamine and serotonin metabolism in the brain . It inhibits the increase in the concentration of dopamine and all of its metabolites in dopaminergic structures . It also enhances dopamine catabolism through a monoamine oxidase-dependent oxidative pathway, leading to free radical production .

Pharmacokinetics

It is known that the compound can be administered intraperitoneally . The impact of its ADME properties on bioavailability remains to be investigated.

Result of Action

The action of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline results in a significant decrease in exploratory locomotor activity . Moreover, it reduces the content of the extraneuronal dopamine metabolite 3-MT by 70% .

Action Environment

Environmental factors and endogenously produced toxins, such as 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, are considered to be involved in the pathogenesis of Parkinson’s disease . Elevated endogenous levels of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline may pose a serious risk in patients undergoing L-DOPA therapy .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. The interaction between 1-Benzyl-1,2,3,4-tetrahydroquinoxaline and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin .

Cellular Effects

The effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can modulate the activity of dopamine receptors, leading to alterations in dopamine signaling pathways. Additionally, it can affect the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

At the molecular level, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to MAO, resulting in the inhibition of the enzyme’s activity. This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain. Furthermore, 1-Benzyl-1,2,3,4-tetrahydroquinoxaline can interact with other biomolecules, such as dopamine receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline in laboratory settings have been studied extensively Over time, the stability and degradation of this compound can impact its efficacy and potencyIn vivo studies have demonstrated that repeated administration of the compound can lead to tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, the compound can enhance dopamine signaling and improve motor function. At high doses, it can lead to toxic effects, such as neurotoxicity and impaired motor coordination. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

1-Benzyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways, particularly those related to monoamine metabolism. The compound interacts with enzymes such as MAO and catechol-O-methyltransferase (COMT), influencing the catabolism of neurotransmitters like dopamine and serotonin. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall neurotransmitter homeostasis .

Transport and Distribution

The transport and distribution of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues. Additionally, it can accumulate in specific brain regions, such as the striatum and substantia nigra, where it interacts with dopamine neurons .

Subcellular Localization

The subcellular localization of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in neurotransmitter metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of 1-Benzyl-1,2,3,4-tetrahydroquinoxaline, directing it to specific cellular compartments .

Propiedades

IUPAC Name |

4-benzyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-6-13(7-3-1)12-17-11-10-16-14-8-4-5-9-15(14)17/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKGICRPUUWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585732 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2602-45-1 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

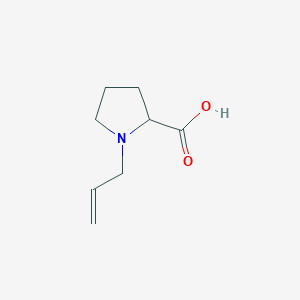

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)